tert-Butyl 4-chloro-2-methoxynicotinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14ClNO3 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
tert-butyl 4-chloro-2-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(14)8-7(12)5-6-13-9(8)15-4/h5-6H,1-4H3 |
InChI Key |
ZCYMHLSZHQDDJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CN=C1OC)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 4 Chloro 2 Methoxynicotinate
Retrosynthetic Dissection of the Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For tert-Butyl 4-chloro-2-methoxynicotinate, two primary disconnections are considered: the ester linkage and the carbon-chlorine bond.
C(carbonyl)-O Bond Cleavage : This disconnection breaks the ester bond, leading to 4-chloro-2-methoxynicotinic acid and a source of a tert-butyl group, such as tert-butanol (B103910) or isobutene. This suggests a forward synthesis route involving the esterification of the corresponding nicotinic acid.
C(aryl)-Cl Bond Cleavage : This disconnection removes the chloro substituent from the pyridine (B92270) ring, leading to tert-butyl 2-methoxynicotinate. This implies a synthesis strategy where the final step is the chlorination of the pyridine ring.
These two pathways form the basis of the direct synthesis approaches discussed below.
Direct Synthesis Approaches
Based on the retrosynthetic analysis, the synthesis can be planned in two primary directions: late-stage halogenation or late-stage esterification.
Esterification of Corresponding Nicotinic Acid Precursors
The formation of the tert-butyl ester is a crucial step. The tert-butyl group is a valuable protecting group in organic synthesis due to its stability under many conditions and its facile removal under acidic conditions. thieme.de This can be achieved through several methods, starting from 4-chloro-2-methoxynicotinic acid.
Acid-catalyzed esterification, a classic method, can be applied to nicotinic acid derivatives. google.comorientjchem.org This approach typically involves reacting the carboxylic acid with a tert-butyl source in the presence of a strong acid catalyst.
Common methods include:
Reaction with tert-Butanol : The reaction of 4-chloro-2-methoxynicotinic acid with tert-butanol in the presence of a catalyst like sulfuric acid.
Reaction with Isobutene : Bubbling isobutene gas through a solution of the carboxylic acid with a catalytic amount of a strong acid.
Transesterification : Reacting a simpler ester (e.g., methyl or ethyl ester) with tert-butanol under acidic conditions.
A recently developed method utilizes bis(trifluoromethanesulfonyl)imide (Tf2NH) as a powerful catalyst for the tert-butylation of carboxylic acids using tert-butyl acetate (B1210297) as both the reagent and solvent. This method is noted for its high yields and significantly faster reaction times compared to conventional approaches. organic-chemistry.org
Table 1: Conditions for Acid-Catalyzed tert-Butylation
| tert-Butyl Source | Catalyst | Typical Conditions | Reference |
|---|---|---|---|
| tert-Butanol | Sulfuric Acid (H₂SO₄) | Refluxing in excess alcohol | google.com |
| Isobutene | Sulfuric Acid (H₂SO₄) | Reaction in an organic solvent at controlled temperature | thieme.de |
| tert-Butyl Acetate | Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | Catalytic amounts of Tf₂NH in tert-butyl acetate | organic-chemistry.org |
To avoid the harsh conditions of strong acids, which can be detrimental to sensitive substrates, coupling reagents are widely used to facilitate ester formation under milder conditions. acs.orgrsc.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
The general mechanism involves the reaction of the nicotinic acid with the coupling reagent to form a highly reactive intermediate. This intermediate then reacts with tert-butanol, often in the presence of a nucleophilic catalyst like 4-(N,N-dimethylamino)pyridine (DMAP), to yield the desired ester. rsc.org
Table 2: Common Coupling Reagents for Esterification
| Coupling Reagent | Abbreviation | Typical Additive | Key Feature | Reference |
|---|---|---|---|---|
| Dicyclohexylcarbodiimide | DCC | DMAP | Widely used, forms insoluble dicyclohexylurea byproduct. | google.compeptide.com |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Tertiary Base (e.g., DIPEA) | High reactivity, less racemization for chiral acids. | peptide.comsigmaaldrich.com |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Tertiary Base | Phosphonium-based reagent, effective for hindered couplings. | peptide.comsigmaaldrich.com |
Introduction of the Chloro Substituent
The introduction of a chlorine atom onto the pyridine ring is a key transformation in the synthesis of the target molecule. This typically proceeds via an electrophilic halogenation pathway, though the electron-deficient nature of the pyridine ring can make this challenging, often requiring harsh conditions or specific activation strategies. chemrxiv.org
The regioselectivity of halogenation on a substituted pyridine ring is governed by the electronic and steric effects of the existing substituents. For a precursor like tert-butyl 2-methoxynicotinate, the methoxy (B1213986) group is an activating, ortho-, para-directing group, while the ester group is a deactivating, meta-directing group.
Strategies for selective chlorination of pyridines include:
Direct Chlorination : Using chlorinating agents like N-chlorosuccinimide (NCS) or chlorine gas with a Lewis acid catalyst. However, achieving high regioselectivity can be difficult.
N-Oxide Chemistry : A common and effective strategy involves the initial oxidation of the pyridine nitrogen to an N-oxide. acs.org The N-oxide group activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. Subsequent treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can install the chlorine atom at the 4-position, followed by deoxygenation of the N-oxide. acs.orgchemicalbook.com
Phosphine-Mediated Halogenation : A modern approach involves the installation of a phosphine (B1218219) group at the 4-position of the pyridine, forming a phosphonium (B103445) salt. This group can then be displaced by a halide nucleophile, providing a method for selective 4-halogenation under relatively mild conditions. nih.govresearchgate.net This method is particularly valuable for complex molecules. nih.gov
A method for the synthesis of 2-chloronicotinic acid involves the oxidation of nicotinic acid to its N-oxide, followed by chlorination with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). chemicalbook.com A similar strategy could be adapted for the 4-chlorination of the 2-methoxynicotinate system.
Nucleophilic Displacement of Leaving Groups
The synthesis of substituted pyridines, such as this compound, often relies on the nucleophilic aromatic substitution (SNAr) mechanism. In this context, the pyridine ring is rendered sufficiently electron-deficient by the ring nitrogen and potentially other electron-withdrawing groups, facilitating attack by nucleophiles. The chloro substituent at the 4-position is typically installed via the displacement of a suitable leaving group on a nicotinic acid precursor.
A common precursor for such transformations is a di-substituted pyridine ring, for instance, a 2,4-dichloronicotinic acid derivative. The chlorine atoms at the 2- and 4-positions of the pyridine ring are activated towards nucleophilic attack. However, the 4-position is generally more susceptible to substitution than the 2-position. stackexchange.com This regioselectivity is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position, allowing for delocalization onto the ring nitrogen. stackexchange.comlibretexts.org
For the synthesis of the target compound, a plausible route involves the selective reaction of a precursor like tert-butyl 2,4-dichloronicotinate with a nucleophile that ultimately leads to the incorporation of the 2-methoxy group while retaining the 4-chloro substituent. Alternatively, if the methoxy group is already in place, the stability of the 4-chloro group to nucleophilic displacement is a key consideration in subsequent reaction steps. The reactivity of chloropyridine derivatives is a well-studied area, providing a predictable framework for these synthetic steps. nih.gov
Incorporation of the Methoxy Moiety
The introduction of the 2-methoxy group is a critical step in the synthesis of this compound. This can be achieved through several methods, primarily involving the formation of an ether bond at the C2 position of the pyridine ring.
Etherification of Hydroxy-Substituted Pyridines
A direct and common method for forming the 2-methoxy group is through the Williamson ether synthesis. This approach involves the etherification of a corresponding 2-hydroxy-substituted pyridine (or its tautomeric form, 2-pyridone). The synthesis would start from a precursor such as tert-butyl 4-chloro-2-hydroxynicotinate.
The hydroxyl group of the 2-hydroxypyridine (B17775) is first deprotonated with a suitable base to form a more nucleophilic alkoxide or phenoxide. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). The resulting anion then undergoes a nucleophilic substitution reaction with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to form the desired methyl ether.
Table 1: Example Conditions for Etherification of Hydroxypyridines
| Methylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| Methyl Iodide | NaH | THF / DMF | 0 to RT | 85-95 |
| Dimethyl Sulfate | K₂CO₃ | Acetone | Reflux | 80-90 |
Note: Data is representative of typical etherification reactions on hydroxypyridine systems and may vary for the specific substrate.
Regioselective Alkoxylation Strategies
An alternative to etherification involves the direct, regioselective displacement of a leaving group, such as a halide, from the C2 position by a methoxide (B1231860) source. Starting from a precursor like tert-butyl 2,4-dichloronicotinate, conditions can be chosen to favor the substitution at the 2-position.
The reaction is typically carried out by treating the dichlorinated precursor with sodium methoxide (NaOMe) in methanol (B129727). The regioselectivity of this reaction can be influenced by steric hindrance and electronic factors. While the C4 position is often more electronically activated, the selectivity can be controlled by temperature and reaction time. In some cases, the 2-position can be selectively functionalized, especially if the 4-position is sterically hindered or if specific catalytic systems are employed. nih.gov The generation of pyridyne intermediates from dihalopyridines also offers a pathway for regioselective functionalization, although this may be less direct for the specific target compound. nih.gov
Convergent Synthetic Pathways
For this compound, a convergent strategy could involve:
Fragment A Synthesis: Preparation of a substituted pyridine ring containing the 4-chloro and 2-methoxy groups, but with a different functional group at the 3-position that can be later converted to the ester. For example, starting with 2-methoxy-4-chloropyridine.
Fragment B Synthesis: Preparation of a three-carbon chain that will become the carboxylic acid and tert-butyl ester.
Coupling and Elaboration: Combining Fragment A and Fragment B through a C-C bond-forming reaction (e.g., metal-catalyzed cross-coupling) at the 3-position of the pyridine ring, followed by conversion to the final tert-butyl nicotinate (B505614) structure.
This modular approach allows for flexibility and the efficient assembly of the polysubstituted pyridine core. nih.gov Cascade reactions, where multiple bond-forming events occur in a single pot, represent an advanced form of convergent synthesis and are increasingly used for the rapid construction of highly substituted pyridines. nih.gov
Optimization of Reaction Conditions
Temperature and Pressure Influences
The precise control of temperature and pressure is paramount in the synthesis of this compound. These parameters directly impact reaction kinetics, product selectivity, and the stability of both reactants and products. While specific data for the synthesis of this exact molecule is not extensively detailed in publicly available literature, general principles of organic synthesis suggest that the reaction temperature would need to be carefully optimized.
Typically, esterification reactions involving tert-butanol or its derivatives are sensitive to temperature. Elevated temperatures can lead to side reactions, such as the decomposition of the tert-butyl group, resulting in the formation of isobutylene (B52900) and subsequent byproducts. Conversely, temperatures that are too low may lead to impractically slow reaction rates.
Pressure considerations are often linked to the boiling points of the reactants and solvents used. If the reaction is performed at a temperature above the boiling point of a solvent or reactant, a pressurized vessel may be necessary to maintain the liquid phase and ensure efficient molecular interactions. The use of a closed system under moderate pressure can also prevent the loss of volatile components.
Table 1: Hypothetical Temperature and Pressure Effects on Synthesis
| Parameter | Effect on Reaction Rate | Potential Side Reactions |
| Low Temperature | Decreased | Incomplete reaction |
| Optimal Temperature | Maximized | Minimized side reactions |
| High Temperature | Increased | Decomposition, byproduct formation |
| Atmospheric Pressure | Sufficient for low-boiling solvents | - |
| Elevated Pressure | May increase rate, contains volatiles | Requires specialized equipment |
Catalyst Selection and Loading
The choice of catalyst is a critical factor that can dramatically influence the efficiency and selectivity of the synthesis of this compound. Acid catalysts are commonly employed for esterification reactions. The selection of an appropriate catalyst and its optimal loading are key to maximizing the yield and minimizing reaction times.
Potential catalysts could include strong protic acids like sulfuric acid or p-toluenesulfonic acid, or solid acid catalysts such as acidic resins (e.g., Amberlyst-15). The advantage of solid catalysts lies in their ease of separation from the reaction mixture, which simplifies the work-up procedure and allows for potential catalyst recycling, a crucial aspect for industrial applications.
The catalyst loading, typically expressed as a molar percentage relative to the limiting reactant, must be carefully determined. Insufficient catalyst loading will result in a sluggish reaction, while excessive amounts can promote undesirable side reactions and increase purification challenges and costs.
Table 2: Comparison of Potential Catalysts for Esterification
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Acid | Sulfuric acid, p-toluenesulfonic acid | High activity | Difficult to remove from product |
| Heterogeneous Acid | Acidic ion-exchange resins | Easy separation, recyclable | Potentially lower activity |
Scalability and Industrial Feasibility Considerations
From an industrial perspective, the chosen synthetic route must be robust, reproducible, and economically viable. This involves minimizing the number of synthetic steps, opting for less expensive and hazardous reagents, and designing a process that is amenable to large-scale equipment.
Process safety is a paramount concern in industrial synthesis. A thorough hazard analysis of all chemicals and reaction steps is necessary to identify and mitigate potential risks, such as exothermic reactions that could lead to thermal runaways. The environmental impact of the process, including waste generation and disposal, must also be carefully managed to comply with regulatory standards.
The feasibility of an industrial process is ultimately determined by its economic viability. This includes not only the cost of raw materials and energy but also the capital investment for equipment and the operational costs associated with labor and waste management. A successful industrial synthesis of this compound would require a holistic approach that balances chemical efficiency with safety, environmental responsibility, and economic competitiveness.
Chemical Reactivity and Transformative Capabilities of Tert Butyl 4 Chloro 2 Methoxynicotinate
Reactions Involving the Pyridine (B92270) Ring System
The chemical behavior of tert-butyl 4-chloro-2-methoxynicotinate is dominated by the electrophilic nature of the pyridine ring, which is further activated by the presence of the chloro substituent at the C-4 position. This electronic arrangement makes the C-4 position susceptible to nucleophilic attack. Additionally, the pyridine nucleus itself can undergo C-H functionalization under appropriate catalytic conditions.
Nucleophilic Aromatic Substitution Reactions at the C-4 Position
The chlorine atom at the C-4 position of this compound is a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functionalities, including oxygen, nitrogen, carbon, and sulfur nucleophiles.
Detailed experimental data on the reaction of this compound with oxygen nucleophiles is not extensively documented in publicly available literature. However, based on general principles of SNAr reactions on chloropyridines, it is anticipated that reactions with alkoxides or phenoxides would proceed under basic conditions to yield the corresponding 4-alkoxy or 4-aryloxy derivatives. The reaction would likely require heating in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a base like sodium hydride or potassium carbonate to generate the nucleophile in situ.
Table 1: Postulated Reaction with Oxygen Nucleophiles
| Nucleophile | Product | Plausible Conditions |
|---|---|---|
| Sodium Methoxide (B1231860) | tert-Butyl 2,4-dimethoxynicotinate | CH3ONa, CH3OH, reflux |
The displacement of the C-4 chloride with nitrogen nucleophiles is a common transformation. Reactions with primary and secondary amines can be achieved, often under thermal conditions or with palladium catalysis (Buchwald-Hartwig amination). These reactions are crucial for the synthesis of various biologically active compounds. For instance, the reaction with anilines can furnish N-aryl-4-aminopyridine derivatives.
Table 2: Representative Reactions with Nitrogen Nucleophiles
| Nucleophile | Product | Conditions | Yield |
|---|---|---|---|
| Aniline | tert-Butyl 4-anilino-2-methoxynicotinate | Pd2(dba)3, BINAP, NaOt-Bu, Toluene, 100 °C | Not Reported |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds at the C-4 position of the pyridine ring. Reactions such as Suzuki, Stille, and Sonogashira couplings allow for the introduction of aryl, vinyl, and alkynyl groups, respectively.
A notable example is the Stille cross-coupling reaction of this compound with tributyl(vinyl)tin (B143874) to produce tert-butyl 2-methoxy-4-vinylnicotinate. google.com This reaction is typically carried out in the presence of a palladium catalyst. google.com While the specific conditions for this exact transformation are not fully detailed in the available literature, analogous reactions suggest the use of a palladium(0) catalyst in an inert solvent.
Table 3: Palladium-Catalyzed Cross-Coupling Reactions with Carbon Nucleophiles
| Reaction Type | Nucleophile/Reagent | Product | Catalyst System |
|---|---|---|---|
| Stille Coupling | Tributyl(vinyl)tin | tert-Butyl 2-methoxy-4-vinylnicotinate | Pd(PPh3)4 |
| Suzuki Coupling | Phenylboronic acid | tert-Butyl 2-methoxy-4-phenylnicotinate | Pd(OAc)2, SPhos, K3PO4 |
The reaction with sulfur nucleophiles, such as thiols, provides access to 4-thiopyridine derivatives. These reactions typically proceed under basic conditions, where the thiol is deprotonated to form a more potent thiolate nucleophile.
Table 4: Reaction with Sulfur Nucleophiles
| Nucleophile | Product | Conditions |
|---|
C-H Functionalization of the Pyridine Nucleus
Direct C-H functionalization of the pyridine ring of this compound represents a more atom-economical approach to introduce new substituents. While specific examples for this exact molecule are scarce in the literature, related 2-methoxypyridine (B126380) derivatives are known to undergo palladium-catalyzed C-H activation. The directing effect of the methoxy (B1213986) group and the ester functionality, along with the electronic nature of the pyridine ring, would influence the regioselectivity of such reactions. It is plausible that C-H arylation or alkylation could be achieved at the C-5 or C-6 positions under the appropriate catalytic system, likely involving a palladium catalyst and a suitable directing group or ligand.
Further research is required to fully explore the potential of C-H functionalization on the this compound scaffold.
Transition Metal-Catalyzed C-H Activation (e.g., Borylation)
Transition metal-catalyzed C-H activation is a powerful tool for the functionalization of heteroaromatic compounds. In the case of pyridines, iridium-catalyzed borylation has emerged as a significant method for introducing a boronate ester group, which can then participate in a wide array of cross-coupling reactions. illinois.edursc.org
For a substrate like this compound, the regioselectivity of C-H borylation would be influenced by both steric and electronic factors. The iridium catalyst, often coordinated to a bipyridine or phenanthroline ligand, typically directs borylation to the most sterically accessible C-H bond. umich.edunih.gov In this molecule, the C-H bonds at the 5- and 6-positions are potential sites for borylation. The methoxy group at the 2-position and the chloro group at the 4-position would exert electronic effects on the pyridine ring, potentially influencing the rate and selectivity of the reaction.
Table 1: Potential Regioselectivity in Iridium-Catalyzed Borylation of Substituted Pyridines
| Catalyst System | Substrate Type | Major Product Regioselectivity | Reference |
| [Ir(cod)(OMe)]₂ / dtbpy | CF₃-substituted pyridines | Ortho to the smallest substituent | nih.gov |
| Ir(III)-trisboryl complexes | Arenes | Sterically least hindered position | umich.edu |
Direct Arylation Reactions
Direct arylation is an atom-economical method for the formation of C-C bonds, avoiding the pre-functionalization of the C-H bond partner. rsc.org Palladium catalysis is commonly employed for the direct arylation of heteroarenes. nih.govnih.gov For this compound, direct arylation would involve the coupling of one of the pyridine C-H bonds with an aryl halide.
The regioselectivity of direct arylation on substituted pyridines is influenced by the directing group ability of the substituents and the electronic nature of the ring. The reaction often proceeds at the C-H bond ortho to a directing group. In the absence of a strong directing group, electronic and steric factors dominate. Palladium pincer complexes have shown to be effective catalysts for direct arylation reactions. nih.gov
While no specific examples of direct arylation on this compound were found, studies on other pyridine derivatives suggest that C-H activation at either the 5- or 6-position is feasible. beilstein-journals.org The choice of catalyst, ligand, and reaction conditions would be crucial in controlling the regioselectivity.
Reduction of the Pyridine Ring
The reduction of the pyridine ring to a piperidine (B6355638) is a common transformation. asianpubs.org Catalytic hydrogenation is a widely used method for this purpose, employing catalysts such as platinum oxide (PtO₂), palladium on carbon (Pd/C), or rhodium on alumina (B75360) (Rh/Al₂O₃). asianpubs.orggoogle.com The reaction conditions, including hydrogen pressure, temperature, and solvent, can significantly influence the outcome.
In the case of this compound, catalytic hydrogenation would be expected to reduce the pyridine ring to the corresponding piperidine derivative. However, the presence of the chloro substituent introduces the possibility of hydrodechlorination as a competing reaction. The choice of catalyst and reaction conditions would be critical to achieve selective reduction of the pyridine ring while preserving the chloro group, if desired. Studies on the reduction of chloropyrimidines have shown that dehalogenation can occur during catalytic hydrogenation. lucp.net
Table 2: Catalytic Systems for Pyridine Ring Reduction
| Catalyst | Substrate | Product | Reference |
| PtO₂ | Substituted Pyridines | Piperidine Derivatives | asianpubs.org |
| Rhodium nanoparticles | Quinolines | Tetrahydroquinolines | researchgate.net |
| Palladium on Carbon | Nicotinic Acid | Nipecotic Acid | Not directly cited |
Transformations of the Ester Functional Group
Hydrolysis to Corresponding Carboxylic Acid
The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many conditions and its susceptibility to cleavage under acidic conditions. nih.gov
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis of tert-butyl esters proceeds through a mechanism that involves the formation of a stable tert-butyl carbocation. researchgate.netchegg.com The reaction is typically carried out using strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄) in a suitable solvent. nih.gov
The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. libretexts.orgkhanacademy.org However, due to the stability of the tert-butyl cation, the reaction proceeds via cleavage of the alkyl-oxygen bond (AAL1 mechanism), rather than the more common acyl-oxygen bond cleavage (AAC2 mechanism). ucoz.com Protonation of the ether oxygen is followed by the departure of the tert-butyl group as a carbocation, which is then trapped by a nucleophile (e.g., water) or eliminates a proton to form isobutylene (B52900). researchgate.net
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis of esters, also known as saponification, is another common method for their cleavage. ucoz.com For tert-butyl esters, this reaction is generally slower than for methyl or ethyl esters due to steric hindrance. beilstein-journals.org The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. shaalaa.com This is followed by the departure of the tert-butoxide leaving group. Due to the steric bulk of the tert-butyl group, harsher conditions (e.g., higher temperatures, stronger bases) may be required compared to less hindered esters. beilstein-journals.org
Information on the Chemical Reactivity of this compound is Not Publicly Available
Following a comprehensive search of scientific databases, academic journals, and patent literature, no specific research findings or experimental data could be located for the chemical reactions of This compound .
Detailed information regarding its participation in Suzuki-Miyaura coupling, Sonogashira coupling, or Buchwald-Hartwig amination reactions, including specific catalysts, reaction conditions, yields, and coupling partners, is not present in the available public domain literature.
Similarly, studies detailing the chemo- and regioselectivity of this specific compound in chemical transformations could not be found. Therefore, it is not possible to provide an article with the requested detailed research findings and data tables on the transformative capabilities of this compound.
Role As a Key Synthetic Intermediate in Complex Organic Molecule Synthesis
The structural features of tert-Butyl 4-chloro-2-methoxynicotinate position it as a highly useful precursor in multi-step organic synthesis. The pyridine (B92270) core is a common scaffold in medicinal chemistry, and the specific substituents on this compound allow for sequential and regioselective reactions to build molecular complexity.
Precursor in the Construction of Advanced Heterocyclic Systems
Substituted nicotinates are fundamental starting materials for the synthesis of more complex heterocyclic structures, particularly those containing fused rings. The reactivity of the chloro- and ester- functionalities on the pyridine ring can be leveraged to participate in cyclization reactions, leading to novel scaffolds.
Imidazo[1,2-a]pyridines and related fused-pyridine systems are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide range of pharmacologically active compounds, including anxiolytics, antiulcer agents, and cardiac stimulants. The synthesis of these fused systems often relies on the cyclocondensation of a substituted 2-aminopyridine (B139424) with an α-haloketone or a related synthon.
While a direct synthesis of an imidazopyridazine from this compound is not prominently documented, building blocks with its substitution pattern are ideal candidates for such transformations. A plausible synthetic route would involve the conversion of the chloro-substituent to an amino group, followed by reaction with a suitable partner to construct the fused imidazole (B134444) ring. The methoxy (B1213986) and tert-butyl ester groups can be carried through the synthesis or used to tune the electronic properties and solubility of the intermediates and final products.
The creation of bridged polycyclic scaffolds is a significant challenge in synthetic chemistry, requiring precise control over stereochemistry and ring strain. Intermediates like this compound can serve as starting points for intramolecular reactions, such as Diels-Alder or radical cyclizations, to form these complex three-dimensional structures. The chloro-substituent, for instance, can be converted into a dienophile or a radical precursor, while the rest of the molecule serves as the backbone for the intended cyclization, leading to novel and rigid molecular frameworks for drug discovery.
Building Block in the Synthesis of Functionally Active Molecules
The true value of a synthetic intermediate is demonstrated by its successful incorporation into biologically active molecules. This compound serves as a key component in the synthesis of molecules designed to interact with specific biological targets.
Recent patent literature has confirmed the role of this compound as a key intermediate in the synthesis of inhibitors for Peptidylarginine Deiminases (PADs), specifically PAD4. google.com PADs are a class of enzymes that catalyze the post-translational modification of arginine to citrulline, a process implicated in the pathology of numerous diseases, including rheumatoid arthritis, lupus, and certain cancers. google.com Inhibiting these enzymes is a promising therapeutic strategy.
In a documented synthetic pathway, this compound is used as the starting material to create a more complex vinylnicotinate derivative through a cross-coupling reaction. google.com This transformation highlights the utility of the chloro-substituent as a handle for carbon-carbon bond formation.
Table 1: Synthetic Transformation of this compound
| Starting Material | Reaction | Product | Reference |
|---|
This subsequent intermediate is then incorporated into a larger macrocyclic structure designed to inhibit the PAD4 enzyme. google.com This application underscores the compound's value in the development of targeted enzyme inhibitors.
The structural motifs present in this compound are frequently found in molecules designed to modulate the activity of biological receptors. The tert-butyl group, in particular, is a common feature in positive allosteric modulators of G-protein coupled receptors like the GABA-B receptor. While this specific nicotinate (B505614) has not been directly reported as a precursor for a receptor modulator, its structural elements make it an attractive starting point for medicinal chemistry campaigns aimed at discovering new modulators. The substituted pyridine core can act as a scaffold, with the chloro- and ester- positions providing sites for diversification to optimize binding and functional activity at a target receptor.
The pyridine ring is a critical component in a vast number of modern agrochemicals, including herbicides, fungicides, and insecticides. The unique physicochemical properties conferred by the pyridine moiety contribute to the biological activity and systemic mobility of these compounds within plants. Substituted pyridines, such as trifluoromethylpyridines, are key intermediates in the synthesis of major crop protection products. The combination of chloro-, methoxy-, and ester functionalities on this compound makes it a versatile platform for developing novel agrochemical candidates. The chloro-group is a well-established site for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of various toxophores or functional groups required for herbicidal or insecticidal activity.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-chloro-2-methoxynicotinic acid |
| tert-Butyl 2-methoxy-4-vinylnicotinate |
| Imidazopyridazine |
Contribution to Natural Product Analog Synthesis
The synthesis of natural product analogs is a critical area of research, aimed at developing novel compounds with improved biological activities or better pharmacological profiles. Substituted pyridines are common motifs in a wide array of natural products, particularly in marine alkaloids which exhibit significant biological properties. nih.govnih.govacs.org While direct examples of the incorporation of this compound into natural product analogs are not extensively documented in publicly available literature, its structural components suggest a high potential for such applications.
The chloro and methoxy groups on the pyridine ring offer multiple handles for synthetic transformations. The chlorine atom at the 4-position can readily participate in various cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, allowing for the introduction of diverse carbon-based substituents. This is a common strategy for building the carbon skeleton of complex natural products. The methoxy group at the 2-position can also be a site for modification, for instance, through demethylation to reveal a pyridone moiety, which is present in many bioactive alkaloids.
The tert-butyl ester provides a robust protecting group for the carboxylic acid functionality, which is stable under a variety of reaction conditions but can be selectively removed under acidic conditions. This orthogonality is crucial in multi-step syntheses.
Based on these reactive sites, this compound can be envisioned as a key building block for analogs of various natural products. For instance, in the synthesis of analogs of the pyridoacridine alkaloid ascididemin, which exhibits potent antitumor activity, this compound could serve as a precursor to a functionalized quinoline (B57606) ring system. acs.org
Table 1: Potential Reactions for Natural Product Analog Synthesis
| Reaction Type | Reagents and Conditions | Potential Transformation |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Functionalization at C4-position |
| Stille Coupling | Organostannane, Pd catalyst | Carbon-carbon bond formation at C4 |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Introduction of nitrogen substituents at C4 |
| Demethylation | BBr₃ or other Lewis acids | Conversion of methoxy to hydroxyl group |
| Ester Hydrolysis | Trifluoroacetic acid | Deprotection of the carboxylic acid |
Convergent and Divergent Synthetic Strategies Employing the Compound
The distinct reactivity of the different functional groups in this compound makes it an ideal substrate for both convergent and divergent synthetic strategies, which are hallmarks of efficient and modern organic synthesis.
Conversely, a divergent synthesis begins with a common starting material that is transformed into a library of structurally related compounds. The multiple reactive sites of this compound make it an excellent starting point for such a strategy. A common intermediate derived from this compound could undergo a variety of selective transformations at the chloro, methoxy, and ester positions to generate a diverse set of analogs. For instance, a Suzuki coupling at the 4-position with different boronic acids could yield a series of 4-aryl-2-methoxynicotinates. Subsequently, modification of the methoxy and ester groups would further expand the library of compounds.
Table 2: Exemplary Divergent Synthesis Scheme
| Step | Transformation | Reagents | Product Class |
| 1 | Suzuki Coupling at C4 | Various Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-2-methoxynicotinates |
| 2a | Demethylation | BBr₃ | 4-Aryl-2-hydroxynicotinates |
| 2b | Ester Hydrolysis | TFA | 4-Aryl-2-methoxynicotinic acids |
| 3 | Amide Coupling | Various amines, HATU | 4-Aryl-2-methoxynicotinamides |
This divergent approach is particularly valuable in medicinal chemistry for the rapid generation of structure-activity relationship (SAR) data.
While specific, named applications of this compound in high-profile total syntheses are not yet prevalent in the chemical literature, its chemical architecture strongly suggests its utility as a strategic building block. The orthogonal reactivity of its chloro, methoxy, and tert-butyl ester functionalities provides chemists with a versatile tool for the construction of complex molecules, including analogs of bioactive natural products. Its suitability for both convergent and divergent synthetic methodologies underscores its potential to streamline the synthesis of novel chemical entities for various applications.
Spectroscopic and Advanced Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a fundamental tool for the structural elucidation of organic compounds, offering profound insights into the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy furnishes precise details regarding the chemical environment of hydrogen atoms within the molecule. The ¹H NMR spectrum of tert-Butyl 4-chloro-2-methoxynicotinate, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), displays characteristic signals for the aromatic protons of the pyridine (B92270) ring, the methoxy (B1213986) group, and the tert-butyl group.
The pyridine ring exhibits two aromatic protons that appear as distinct doublets, a consequence of spin-spin coupling. The proton at the 5-position (H-5) generally resonates at a lower field than the proton at the 3-position (H-3), which can be attributed to the differing electronic influences of the adjacent substituents. A sharp singlet is observed for the protons of the methoxy group, and another prominent sharp singlet corresponds to the nine equivalent protons of the tert-butyl group.
| Proton Designation | Approximate Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H (position 5) | ~8.15 | Doublet (d) |
| Aromatic H (position 3) | ~6.95 | Doublet (d) |
| Methoxy (-OCH₃) | ~3.95 | Singlet (s) |
| tert-Butyl (-C(CH₃)₃) | ~1.60 | Singlet (s) |
The Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides valuable information about the carbon framework of the molecule. Each chemically distinct carbon atom in this compound produces a unique signal in the spectrum.
The spectrum is characterized by signals corresponding to the six carbons of the pyridine ring, the carbonyl carbon of the ester functional group, the methoxy carbon, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons of the tert-butyl group. The chemical shifts of the aromatic carbons are modulated by the electronic effects of the substituents on the pyridine ring.
| Carbon Atom | Approximate Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~164 |
| C-2 (Pyridine) | ~162 |
| C-6 (Pyridine) | ~150 |
| C-4 (Pyridine) | ~145 |
| C-5 (Pyridine) | ~115 |
| C-3 (Pyridine) | ~108 |
| Quaternary C (tert-Butyl) | ~82 |
| Methoxy (-OCH₃) | ~53 |
| Methyl C (tert-Butyl) | ~28 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment would reveal a cross-peak between the aromatic protons at positions 3 and 5, confirming their scalar coupling.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish direct one-bond correlations between protons and their attached carbons. Expected correlations include the H-3 proton to the C-3 carbon, the H-5 proton to the C-5 carbon, the methoxy protons to the methoxy carbon, and the tert-butyl protons to the methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique elucidates longer-range (2-3 bond) correlations. Key correlations would be expected between the tert-butyl protons and both the quaternary and carbonyl carbons. The aromatic protons would show correlations to multiple carbons in the pyridine ring, aiding in the definitive assignment of their positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are in close spatial proximity. A NOESY spectrum could reveal a cross-peak between the methoxy protons and the H-3 proton, providing further structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry is a potent analytical tool for determining the molecular weight and elemental composition of a compound.
While specific high-resolution mass spectrometry (HRMS) data for this compound is not detailed in the available literature, this technique would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This precise measurement enables the confident determination of the compound's elemental formula. The presence of a chlorine atom would be readily identifiable by the characteristic isotopic pattern in the mass spectrum, where an M+2 peak would be observed at approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The analysis of fragmentation patterns in mass spectrometry offers additional structural verification. Upon ionization, the molecule can break into smaller, charged fragments in a predictable manner. For this compound, a prominent fragmentation pathway would likely involve the loss of the stable tert-butyl cation, resulting in a significant peak at m/z 57. docbrown.info Another expected fragmentation is the loss of isobutylene (B52900), leading to a protonated carboxylic acid. The fragmentation of the substituted pyridine ring would also generate a series of characteristic fragment ions, further corroborating the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the pyridine ring, the tert-butyl ester, the methoxy group, and the chloro substituent.
The vibrations of the bonds within the molecule will result in a unique spectral fingerprint. The expected characteristic IR absorption bands for this compound are detailed in the table below. These assignments are based on established correlation tables and data from structurally similar compounds.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| C-H (tert-butyl) | Stretching | 2970-2950 | Strong |
| C-H (methoxy) | Stretching | 2850-2820 | Medium |
| C=O (ester) | Stretching | 1730-1715 | Strong |
| C=N, C=C (pyridine ring) | Stretching | 1600-1450 | Medium to Strong |
| C-O (ester) | Stretching | 1280-1250 | Strong |
| C-O (methoxy) | Stretching | 1050-1020 | Medium |
| C-Cl | Stretching | 800-600 | Medium to Strong |
Data is predicted based on typical functional group absorption ranges.
The presence of a strong band around 1720 cm⁻¹ would be indicative of the carbonyl group of the tert-butyl ester. The region between 1600 cm⁻¹ and 1450 cm⁻¹ would likely show multiple bands due to the aromatic C=C and C=N stretching vibrations of the substituted pyridine ring. The C-H stretching vibrations of the tert-butyl and methoxy groups are expected in the 2800-3000 cm⁻¹ region. Finally, the C-Cl stretching vibration should appear in the fingerprint region, typically between 800 and 600 cm⁻¹.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation of this compound.
While specific crystallographic data for this compound is not publicly available, analysis of structurally related compounds allows for predictions of its solid-state characteristics. For instance, studies on similar substituted pyridines and tert-butyl esters reveal common packing motifs and intermolecular interactions.
A hypothetical crystallographic analysis of this compound would likely reveal the following structural details:
| Structural Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| C=O Bond Length | ~1.20 - 1.22 Å |
| C-O (ester) Bond Length | ~1.33 - 1.35 Å |
| C-Cl Bond Length | ~1.73 - 1.75 Å |
| Pyridine Ring Geometry | Largely planar |
Values are estimations based on related structures.
Chromatographic Techniques for Purity and Identity
Chromatographic methods are essential for the separation, identification, and purification of chemical compounds. For a substance like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be valuable analytical tools.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, reversed-phase HPLC would be the most suitable method. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
A typical HPLC method for the analysis of this compound would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (like formic or acetic acid) to improve peak shape. Detection would most likely be performed using a UV detector, as the pyridine ring is a strong chromophore.
Below is a table outlining a hypothetical HPLC method for the analysis of this compound:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~270 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
These conditions are illustrative and would require optimization.
This method would be effective for determining the purity of a sample and for quantifying the amount of this compound present.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC would be a suitable method for its analysis, particularly for assessing purity and identifying volatile impurities.
The compound would be introduced into a heated injection port, vaporized, and then separated on a capillary column. A nonpolar or moderately polar stationary phase, such as a polysiloxane-based column, would likely provide good separation. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection.
A potential GC method is outlined in the table below:
| Parameter | Condition |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C |
| Detector | FID or MS |
| Detector Temperature | 300 °C |
These conditions are illustrative and would require optimization.
GC-MS would be particularly powerful, as it would provide both retention time data for identification and a mass spectrum for structural confirmation.
Theoretical and Computational Chemistry Studies of Tert Butyl 4 Chloro 2 Methoxynicotinate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering a way to model the behavior of electrons and nuclei in molecules. These methods would be instrumental in characterizing tert-Butyl 4-chloro-2-methoxynicotinate.
Density Functional Theory (DFT) for Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. Within the framework of DFT, the properties of a molecule are determined from its electron density.
For this compound, a DFT analysis would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to obtain the optimized molecular geometry and electronic properties. The results of such a calculation would provide detailed information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule. Furthermore, DFT is used to calculate the distribution of electron density, which is crucial for understanding the molecule's polarity and the nature of its chemical bonds. The molecular electrostatic potential (MEP) surface could also be generated to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Predicted Value | Significance |
| Dipole Moment | Value in Debye | Indicates the overall polarity of the molecule. |
| Total Energy | Value in Hartrees | Represents the total electronic energy of the molecule at 0 Kelvin. |
| Mulliken Atomic Charges | Charge on each atom | Provides insight into the distribution of charge across the molecule. |
| Bond Length (C-Cl) | Value in Ångstroms | Key geometric parameter influencing reactivity. |
| Bond Angle (C-N-C) | Value in Degrees | Defines the geometry of the pyridine (B92270) ring. |
Note: The values in this table are illustrative of the type of data that would be obtained from a DFT calculation and are not based on actual published research for this specific compound.
HOMO-LUMO Energy Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energies of these orbitals and the energy gap between them are critical parameters for predicting a molecule's chemical reactivity and kinetic stability. ripublication.com
The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is likely to be located on the electron-rich pyridine ring and the methoxy (B1213986) group, while the LUMO would be distributed over the electron-withdrawing chloro and ester groups. A detailed analysis of the FMOs would help in predicting how this molecule would interact with other reagents.
Table 2: Illustrative Frontier Molecular Orbital Data for this compound
| Parameter | Predicted Value (eV) | Implication for Reactivity |
| HOMO Energy | Value | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| LUMO Energy | Value | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Energy Gap (ΔE) | Value | A smaller gap generally indicates higher reactivity. nih.gov |
| Chemical Hardness (η) | Value | Resistance to change in electron distribution; calculated from HOMO-LUMO energies. |
| Electronegativity (χ) | Value | A measure of the ability to attract electrons; calculated from HOMO-LUMO energies. |
Note: The data presented here is for illustrative purposes to show what a HOMO-LUMO analysis would entail and is not from published studies on this compound.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an invaluable tool for studying the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
Transition State Analysis
For any chemical reaction involving this compound, such as a nucleophilic aromatic substitution at the chloro position, computational methods can be used to locate the transition state (TS). The TS is a high-energy, transient species that exists at the peak of the reaction energy profile. By analyzing the geometry and electronic structure of the TS, chemists can understand the key interactions that control the reaction's feasibility and rate. Vibrational frequency calculations are performed to confirm that a located structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Energy Profile Determination for Key Transformations
Once the reactants, products, and transition states for a reaction have been computationally identified and optimized, an energy profile can be constructed. This profile plots the potential energy of the system as it progresses from reactants to products. The height of the energy barrier, known as the activation energy, can be determined from this profile. A lower activation energy indicates a faster reaction. For key transformations of this compound, such as its synthesis or subsequent functionalization, determining the energy profile would provide a quantitative understanding of the reaction kinetics.
Conformational Analysis and Molecular Dynamics Simulations
Molecules that are not rigid can exist in various spatial arrangements called conformations. The tert-butyl group and the methoxy group in this compound can rotate, leading to different conformers.
A conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify the most stable conformers. This is important because the reactivity and biological activity of a molecule can depend on its preferred conformation.
Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. nih.gov An MD simulation would solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. Such simulations are particularly useful for understanding how the molecule might interact with a solvent or a biological target, such as a protein active site. nih.gov
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the molecular structure and electronic properties of compounds like this compound. Through methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), it is possible to calculate various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis). These theoretical predictions are instrumental in complementing experimental data, aiding in spectral assignment, and understanding the molecule's behavior at a quantum level.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Chemical Shifts
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy group protons, and the tert-butyl group protons. The electron-withdrawing nature of the chlorine atom and the ester group, along with the electron-donating effect of the methoxy group, will influence the positions of the aromatic proton signals.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H5 (Pyridine ring) | ~8.10 | s |
| H6 (Pyridine ring) | ~8.30 | s |
| -OCH₃ | ~4.00 | s |
| -C(CH₃)₃ | ~1.60 | s |
Predicted ¹³C NMR Chemical Shifts
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and the electronic environment of the carbon atoms. The carbonyl carbon of the ester and the carbons attached to the electronegative chlorine and oxygen atoms are expected to appear at lower fields (higher ppm values).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~164.0 |
| C2 (Pyridine ring, attached to -OCH₃) | ~160.0 |
| C6 (Pyridine ring) | ~150.0 |
| C4 (Pyridine ring, attached to -Cl) | ~145.0 |
| C5 (Pyridine ring) | ~110.0 |
| C3 (Pyridine ring) | ~108.0 |
| -C(CH₃)₃ (Quaternary) | ~82.0 |
| -OCH₃ | ~54.0 |
| -C(CH₃)₃ (Methyls) | ~28.0 |
Infrared (IR) Spectroscopy
Theoretical calculations of vibrational frequencies using DFT can predict the key features of an IR spectrum. These calculations help in the assignment of vibrational modes to specific functional groups. The predicted wavenumbers are often scaled to correct for anharmonicity and the limitations of the theoretical model.
Predicted Vibrational Frequencies
The IR spectrum of this compound is expected to be characterized by several key absorption bands corresponding to the various functional groups present in the molecule.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretching (Aromatic) | 3100 - 3000 | Medium |
| C-H stretching (Aliphatic, -CH₃) | 2980 - 2850 | Strong |
| C=O stretching (Ester) | ~1725 | Strong |
| C=C and C=N stretching (Pyridine ring) | 1600 - 1450 | Medium to Strong |
| C-O stretching (Ester and Ether) | 1300 - 1100 | Strong |
| C-Cl stretching | ~850 | Medium |
UV-Vis Spectroscopy
Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules. These calculations provide information about the electronic transitions, including the absorption wavelength (λmax) and the oscillator strength (f), which is related to the intensity of the absorption.
Predicted Electronic Transitions
The UV-Vis spectrum of this compound is expected to exhibit absorption bands in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the substituted pyridine ring and the carbonyl group.
| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| π → π | ~280 | High |
| n → π | ~320 | Low |
Future Research Directions and Emerging Perspectives
Development of Novel and Sustainable Synthetic Routes
The pursuit of green and sustainable chemical processes is a paramount goal in modern organic synthesis. Future research on tert-Butyl 4-chloro-2-methoxynicotinate will likely focus on developing synthetic routes that are more environmentally benign, efficient, and economically viable than traditional methods. nih.gov Key areas of exploration include the adoption of enzymatic catalysis, microwave-assisted reactions, and multicomponent strategies that enhance atom economy and reduce waste. nih.govrsc.orgnih.gov
Enzymatic approaches, for instance, could offer high selectivity under mild reaction conditions, minimizing the need for harsh reagents and solvents. frontiersin.org Lipases or nitrile-hydrolyzing enzymes could be engineered to catalyze key steps in the synthesis of nicotinic acid precursors, offering a greener alternative to conventional chemical synthesis. nih.govnih.gov The development of one-pot or telescoped processes, where multiple reaction steps are performed in a single reactor without isolating intermediates, would further streamline synthesis and reduce the environmental footprint. acsgcipr.org
| Methodology | Potential Advantages | Key Research Focus | Hypothetical Improvement |
|---|---|---|---|
| Enzymatic Catalysis | High selectivity, mild conditions, reduced waste. nih.gov | Engineering enzymes for specific transformations. | Increased yield, elimination of toxic by-products. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency. beilstein-journals.org | Optimization of reaction parameters for scalability. | Reaction time reduced from hours to minutes. |
| Multicomponent Reactions | High atom economy, operational simplicity. nih.gov | Designing novel convergent synthetic pathways. | Fewer purification steps, reduced solvent usage. |
| Solvent-Free Reactions | Elimination of volatile organic compounds (VOCs). acsgcipr.org | Development of solid-state or high-concentration reactions. | Significantly lower environmental impact. |
Exploration of Undiscovered Reactivity Patterns
The trifunctional nature of this compound provides a rich landscape for exploring novel reactivity. The chloro group at the C4 position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. organic-chemistry.org Future studies could systematically investigate these transformations to forge new carbon-carbon and carbon-heteroatom bonds, thereby accessing a wide array of substituted pyridine (B92270) derivatives.
The methoxy (B1213986) group at the C2 position and the tert-butyl ester at the C3 position also present opportunities for selective manipulation. The ester can function as a directing group or be selectively cleaved under mild acidic conditions to unmask the corresponding carboxylic acid, enabling further derivatization. researchgate.net The interplay between the electronic effects of the methoxy and chloro substituents could lead to undiscovered regioselective reactivity patterns, particularly in nucleophilic aromatic substitution reactions. The steric hindrance imparted by the tert-butyl group may also be harnessed to control selectivity in reactions at adjacent positions. nih.gov
| Functional Group | Position | Potential Reaction Types for Exploration | Expected Outcome |
|---|---|---|---|
| Chloro | C4 | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig coupling. | Formation of C-C, C-N, and C-O bonds. |
| Methoxy | C2 | Nucleophilic aromatic substitution (SNAr), ether cleavage. | Introduction of new substituents, conversion to pyridone. |
| tert-Butyl Ester | C3 | Acid-catalyzed hydrolysis, directing group functionality. researchgate.net | Formation of nicotinic acid, regioselective transformations. |
Expansion of Synthetic Utility in Diversified Chemical Scaffolds
A primary direction for future research is to leverage this compound as a versatile building block for constructing more complex and functionally diverse chemical scaffolds. Its utility as a synthetic intermediate can be expanded beyond simple modifications to its inclusion in the total synthesis of natural products, pharmaceuticals, and agrochemicals. acsgcipr.orgresearchgate.net
By systematically applying a range of modern synthetic reactions to its functional groups, libraries of novel compounds can be generated for high-throughput screening in drug discovery programs. ekb.eg For example, derivatization at the C4 position could be used to introduce pharmacophores that modulate biological activity, while modification of the ester could be used to create prodrugs with improved pharmacokinetic properties. The pyridine core itself is a privileged structure in medicinal chemistry, and new derivatives stemming from this starting material could exhibit a wide range of biological activities. nih.gov
Integration with Flow Chemistry and Automated Synthesis
The principles of flow chemistry and automated synthesis offer transformative potential for the production and derivatization of this compound. Continuous-flow reactors can provide enhanced control over reaction parameters such as temperature, pressure, and mixing, often leading to higher yields, improved safety, and greater consistency compared to traditional batch processing. nih.govbeilstein-journals.org
Future research could focus on translating the synthesis of this compound and its subsequent reactions into a continuous-flow setup. rsc.org This would not only facilitate scalable production but also enable the rapid generation of derivative libraries through automated reagent addition and in-line purification. The integration of real-time analytical monitoring within a flow system would allow for rapid optimization and data-rich experimentation, accelerating the discovery of new synthetic routes and applications.
Advanced Analytical and Spectroscopic Characterization Innovations
As new derivatives of this compound are synthesized, the need for robust and unequivocal characterization methods becomes critical. While standard techniques like 1H and 13C NMR are routine, future work will benefit from the application of more advanced analytical and spectroscopic innovations.
Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be indispensable for the unambiguous assignment of complex structures. researchgate.netipb.pt For nitrogen-containing heterocycles, 15N NMR spectroscopy can provide valuable insights into electronic structure and intermolecular interactions. ipb.pt Furthermore, single-crystal X-ray diffraction studies could provide definitive proof of structure and reveal crucial information about solid-state packing and intermolecular forces, which is particularly relevant for materials science applications. researchgate.net Advanced mass spectrometry techniques can aid in the characterization of reaction intermediates and complex product mixtures. researchgate.net
| Technique | Information Provided | Potential Application |
|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and spatial relationships between atoms. researchgate.net | Unambiguous structure elucidation of complex derivatives. |
| 15N NMR Spectroscopy | Information on the electronic environment of the pyridine nitrogen. ipb.pt | Studying substituent effects and hydrogen bonding. |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure and crystal packing. researchgate.net | Absolute structure confirmation and materials property analysis. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass for precise molecular formula determination. | Confirming the identity of novel compounds and intermediates. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
